molecular formula C18H25N2O4P B286407 Di(dimethylamino)phosphinic acid [2-(4-methoxy-alpha-hydroxybenzyl)phenyl] ester

Di(dimethylamino)phosphinic acid [2-(4-methoxy-alpha-hydroxybenzyl)phenyl] ester

Cat. No. B286407
M. Wt: 364.4 g/mol
InChI Key: DUTFPZZQALASIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di(dimethylamino)phosphinic acid [2-(4-methoxy-alpha-hydroxybenzyl)phenyl] ester, commonly known as DMHP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMHP is an organophosphorus compound that has a unique structure with a hydroxyl group and a methoxy group attached to the phenyl ring.

Mechanism of Action

The mechanism of action of DMHP is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. DMHP has been found to inhibit acetylcholinesterase activity in vitro, suggesting its potential as a neurotoxic agent.
Biochemical and Physiological Effects
DMHP has been found to exhibit various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of oxidative stress, and the disruption of mitochondrial function. DMHP has also been found to cause DNA damage and apoptosis in cells.

Advantages and Limitations for Lab Experiments

One advantage of using DMHP in lab experiments is its high reactivity, which makes it a useful reagent in organic synthesis. Another advantage is its potential as a neurotoxic agent, which can be used to study the effects of acetylcholinesterase inhibition. However, one limitation of using DMHP is its toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on DMHP, including its potential as a drug candidate for various diseases, its use as a catalyst in organic reactions, and its application in material science. Further studies are needed to fully understand the mechanism of action of DMHP and its effects on cells and organisms. The development of new synthetic methods for DMHP and its derivatives can also lead to the discovery of new compounds with unique properties and potential applications.

Synthesis Methods

DMHP can be synthesized using various methods, including the reaction of 2-(4-methoxyphenyl)acetic acid with diisopropylcarbodiimide and dimethylaminochlorophosphine. Another method involves the reaction of 2-(4-methoxyphenyl)acetic acid with phosphorus oxychloride and dimethylamine. DMHP can also be synthesized using a one-pot method by reacting 2-(4-methoxyphenyl)acetic acid with dimethylaminochlorophosphine and triethylamine in the presence of a catalyst.

Scientific Research Applications

DMHP has been extensively studied for its potential applications in various fields, including drug discovery, catalysis, and material science. DMHP has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a potential candidate for developing new drugs. DMHP has also been used as a catalyst in various organic reactions, including the synthesis of amides and esters. In material science, DMHP has been used as a precursor for the synthesis of phosphorus-containing polymers.

properties

Molecular Formula

C18H25N2O4P

Molecular Weight

364.4 g/mol

IUPAC Name

[2-[bis(dimethylamino)phosphoryloxy]phenyl]-(4-methoxyphenyl)methanol

InChI

InChI=1S/C18H25N2O4P/c1-19(2)25(22,20(3)4)24-17-9-7-6-8-16(17)18(21)14-10-12-15(23-5)13-11-14/h6-13,18,21H,1-5H3

InChI Key

DUTFPZZQALASIV-UHFFFAOYSA-N

SMILES

CN(C)P(=O)(N(C)C)OC1=CC=CC=C1C(C2=CC=C(C=C2)OC)O

Canonical SMILES

CN(C)P(=O)(N(C)C)OC1=CC=CC=C1C(C2=CC=C(C=C2)OC)O

Origin of Product

United States

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